molecular formula C22H23N3O3S B2774526 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide CAS No. 894015-26-0

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2774526
CAS No.: 894015-26-0
M. Wt: 409.5
InChI Key: ZAKIPKWTDDUBDJ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-5-4-6-17(13-14)25-21(27)20(26)23-12-11-19-15(2)24-22(29-19)16-7-9-18(28-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKIPKWTDDUBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, with a molecular weight of 442.6 g/mol. It features a thiazole ring, methoxy-substituted phenyl group, and an ethylenediamine moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC23H26N2O3S
Molecular Weight442.6 g/mol
PurityTypically 95%

Primary Targets

  • Cathepsin S : This enzyme is crucial for protein degradation and antigen presentation. The compound inhibits Cathepsin S, thereby affecting immune responses by modulating the processing of major histocompatibility complex class II (MHC-II) molecules.
  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) : The compound acts as a selective antagonist of PPARα, which regulates lipid metabolism and inflammation. By inhibiting PPARα, it influences various cellular processes related to metabolic regulation.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Its thiazole structure is known for contributing to such bioactivity. Research indicates that thiazole derivatives often exhibit significant antibacterial and antifungal properties .

Anticancer Effects

Studies have suggested that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comparative study demonstrated that derivatives of thiazole exhibited enhanced activity against Gram-positive bacteria compared to their non-thiazole counterparts. The presence of the methoxy group was found to significantly increase this activity .
  • Cancer Cell Line Testing : In vitro studies using various cancer cell lines revealed that the compound inhibited cell viability in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole-containing compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamideHighModerate
N-{2-[2-(3-nitrophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-hydroxyphenyl)ethanediamideLowHigh

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